molecular formula C27H23NO B4929690 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone

2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone

Cat. No. B4929690
M. Wt: 377.5 g/mol
InChI Key: VZOQFYHXJUWHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone, also known as DPP-4 inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is involved in the regulation of glucose metabolism and insulin secretion.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone involves the inhibition of the 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone, this compound can increase the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control.
Biochemical and physiological effects:
In addition to its effects on glucose metabolism, 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone has been shown to have other biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may be beneficial in the treatment of other diseases such as cardiovascular disease and cancer. It may also have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone in lab experiments is its potency and specificity as a 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone inhibitor. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation is that it may have off-target effects on other enzymes or receptors, which could complicate the interpretation of results.

Future Directions

There are several future directions for the use of 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone in scientific research. One area of interest is its potential use in the treatment of other diseases such as cardiovascular disease and cancer, due to its anti-inflammatory and antioxidant effects. Another area of interest is its potential use in combination with other drugs or therapies for the treatment of diabetes and related metabolic disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone involves several steps, including the reaction between 2,6-dimethylpyridine-3,5-dicarboxylic acid and phenylacetyl chloride, followed by the reduction of the resulting product with sodium borohydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone is widely used in scientific research, particularly in the study of diabetes and related metabolic disorders. It is a potent inhibitor of the 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone enzyme, which is involved in the regulation of glucose metabolism and insulin secretion. By inhibiting 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone, this compound can increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other diseases.

properties

IUPAC Name

2-(3,5-dimethyl-2,6-diphenylpyridin-4-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO/c1-19-24(18-25(29)21-12-6-3-7-13-21)20(2)27(23-16-10-5-11-17-23)28-26(19)22-14-8-4-9-15-22/h3-17H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOQFYHXJUWHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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